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molecular formula C5H2ClF2N B1419761 2-Chloro-3,5-difluoropyridine CAS No. 511522-69-3

2-Chloro-3,5-difluoropyridine

Cat. No. B1419761
M. Wt: 149.52 g/mol
InChI Key: CELIMIZLAZTVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216964B2

Procedure details

To a microwave tube is added 2,3,5-trifluoropyridine (2.0 g, 15 mmol), concentrated HCl (12.5 mL, 150 mmol). The mixture is irradiated with microwave for 30 min at 130° C. The reaction mixture is cooled to ambient temperature, diluted with 100 mL of water, extracted with dichloromethane three times. The organic phase is further washed with brine, dried over Na2SO4 and dried to give 2-chloro-3,5-difluoropyridine as a greenish solid. The compound is used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[CH:4][N:3]=1.[ClH:10]>O>[Cl:10][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=NC=C(C=C1F)F
Name
Quantity
12.5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is irradiated with microwave for 30 min at 130° C
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane three times
WASH
Type
WASH
Details
The organic phase is further washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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